molecular formula C16H22N6O B12227504 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12227504
M. Wt: 314.39 g/mol
InChI Key: HHUXCWOPNIYBJG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazinyl groups. The presence of the oxadiazole ring adds to its structural diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using cyclopropyl and methyl halides.

    Attachment of the Piperazinyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperazine.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine
  • 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-triazol-2-yl)methyl]piperazin-1-yl}pyrimidine

Uniqueness

The uniqueness of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine lies in the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole and triazole analogs. This makes it a valuable compound for exploring new chemical reactions and biological activities.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

2-[[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H22N6O/c1-11-9-14(18-16(17-11)13-3-4-13)22-7-5-21(6-8-22)10-15-20-19-12(2)23-15/h9,13H,3-8,10H2,1-2H3

InChI Key

HHUXCWOPNIYBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NN=C(O4)C

Origin of Product

United States

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